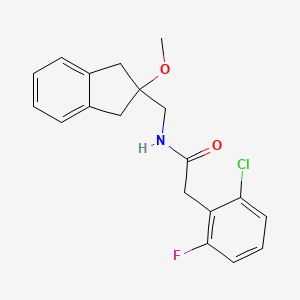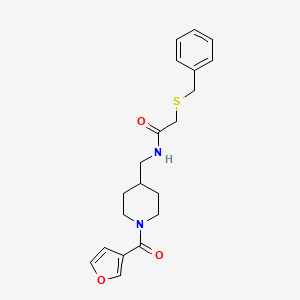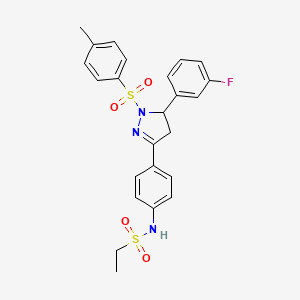
N-(4-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that often features in research for their potential biological activities and interactions with various biological targets. These compounds are synthesized and analyzed for their molecular structures, chemical and physical properties, to understand their reactivity, stability, and potential applications in various fields, excluding drug use and dosage information.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions, starting from readily available substrates like substituted benzaldehydes or benzylidene compounds. These are further reacted with hydrazines or similar nitrogen-containing reagents to form the core pyrazoline structure, which is then functionalized with various groups, including fluorophenyl and sulfonamide functionalities, to achieve the desired compound (Gul et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods. These analyses reveal the geometrical parameters, confirming the formation of the pyrazoline ring and the positioning of substituents that influence the molecule's reactivity and stability. Vibrational spectroscopy (FT-IR) and computational studies provide insights into the electronic structure, including HOMO-LUMO gaps that indicate chemical reactivity and stability (Mary et al., 2015).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, influenced by their functional groups. The sulfonamide and fluorophenyl groups, for example, play crucial roles in the molecule's reactivity towards nucleophiles and electrophiles. These groups can participate in hydrogen bonding and other non-covalent interactions, which could be critical for the molecule's biological activity. The presence of these functional groups can also influence the compound's acidity or basicity, solubility, and other chemical properties relevant to its reactivity and potential applications.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are directly influenced by the molecular structure and functional groups. These properties are essential for understanding the compound's behavior in different environments and for its handling and storage. Crystallographic studies provide detailed information on the compound's solid-state structure, including intermolecular interactions that can affect its physical properties (Jasinski et al., 2012).
Aplicaciones Científicas De Investigación
Anticancer Potential
A significant body of research has highlighted the potential of sulfonamide derivatives as anticancer agents. For instance, a study by Gul et al. (2018) synthesized and evaluated a series of benzensulfonamides for their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Compounds within this series exhibited promising anticancer properties, with some identified as leading anticancer compounds due to high Potency-Selectivity Expression (PSE) values (Gul et al., 2018). Another study by Küçükgüzel et al. (2013) investigated celecoxib derivatives for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Certain compounds showcased significant anti-inflammatory and analgesic activities without causing tissue damage, indicating their potential for therapeutic application (Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibition
Several studies have explored the carbonic anhydrase inhibitory properties of sulfonamide-based compounds, which could be beneficial in treating conditions like glaucoma, edema, and certain neurological disorders. For instance, Gul et al. (2016) synthesized a series of pyrazolines and tested their inhibition effect on carbonic anhydrase I and II, finding some compounds with low Ki values, indicating strong inhibitory potential (Gul et al., 2016).
Novel Drug Development
Research has also focused on developing new drug candidates utilizing these compounds' unique chemical properties. For example, a study on the synthesis and bioevaluation of novel sulfonamides as inhibitors of acetylcholinesterase and carbonic anhydrase I and II enzymes revealed significant inhibitory activity at nanomolar levels, suggesting these compounds as promising candidates for further investigation in drug development (Yamali et al., 2020).
Mecanismo De Acción
Target of Action
They are known for their broad-spectrum biological activities .
Mode of Action
The mode of action of pyrazole derivatives can vary widely depending on the specific compound and its targets. Some pyrazole derivatives are known to inhibit enzymes, while others may act as agonists or antagonists at various receptors .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Many pyrazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Pyrazole derivatives can have diverse pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Pyrazole derivatives are known for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .
Propiedades
IUPAC Name |
N-[4-[3-(3-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O4S2/c1-3-33(29,30)27-21-11-9-18(10-12-21)23-16-24(19-5-4-6-20(25)15-19)28(26-23)34(31,32)22-13-7-17(2)8-14-22/h4-15,24,27H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXGFGCKMKLZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

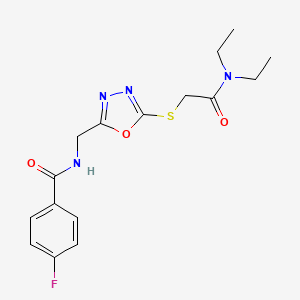
![N-benzyl-N-ethyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487237.png)
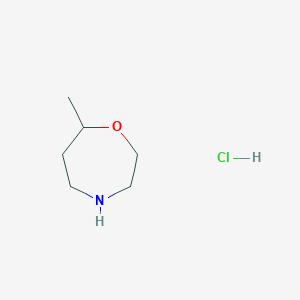
![tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B2487241.png)
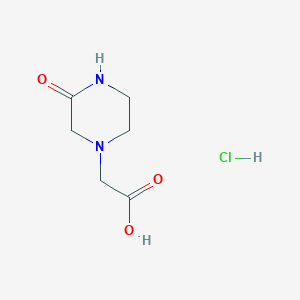
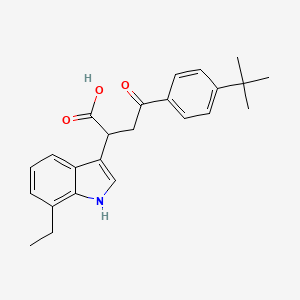
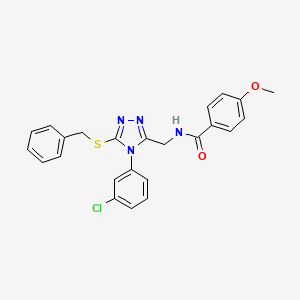
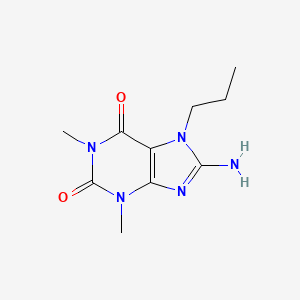
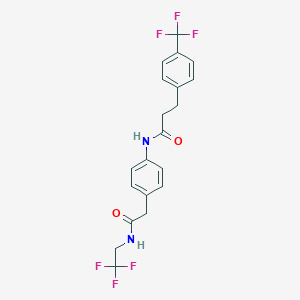
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487250.png)
